molecular formula C5H3IN2S B2423773 3-iodo-1H-thieno[3,2-c]pyrazole CAS No. 848356-68-3

3-iodo-1H-thieno[3,2-c]pyrazole

Cat. No.: B2423773
CAS No.: 848356-68-3
M. Wt: 250.06
InChI Key: VEEHPGKXSQJZSB-UHFFFAOYSA-N
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Description

3-iodo-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that features a unique structure combining a thieno ring and a pyrazole ring with an iodine atom attached. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

It has been found to demonstrate moderate antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi .

Mode of Action

It is known to have antimicrobial properties

Biochemical Pathways

Given its antimicrobial properties , it can be inferred that it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Result of Action

It has been found to demonstrate moderate antimicrobial activity , suggesting that it may lead to the inhibition or death of bacteria and fungi.

Action Environment

It is known to be light sensitive , suggesting that exposure to light may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodothiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization to form the thieno[3,2-c]pyrazole core. The reaction conditions often require the use of a catalyst and a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-thieno[3,2-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-iodo-1H-thieno[3,2-c]pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-1H-pyrazole: Similar in structure but lacks the thieno ring.

    Thieno[3,2-c]pyrazole: Lacks the iodine atom but shares the core structure.

    3-bromo-1H-thieno[3,2-c]pyrazole: Similar structure with a bromine atom instead of iodine.

Uniqueness

3-iodo-1H-thieno[3,2-c]pyrazole is unique due to the presence of both the thieno and pyrazole rings combined with an iodine atom. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-iodo-2H-thieno[3,2-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEHPGKXSQJZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(NN=C21)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848356-68-3
Record name 3-iodo-1H-thieno[3,2-c]pyrazole
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